6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Description
6-(4-fluorobenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and is known to exhibit several biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
- Drug Discovery : Medicinal chemists explore its potential as a scaffold for designing novel drugs. By modifying its structure, they can develop compounds with specific pharmacological activities .
- Next-Generation Batteries : The compound contributes to battery research. Scientists investigate its role in developing safer, more energy-efficient, and environmentally friendly battery technologies. It may help enhance lithium-ion batteries by reducing dependence on scarce metals .
- Lead Optimization : Once hits are identified, medicinal chemists optimize them to improve their drug-like properties. This compound may play a role in this iterative process .
- Chemical Probes : Scientists use chemical probes to validate protein targets. By modulating a protein’s function, they gain insights into its role in cellular processes. This compound could serve as a selective modulator for target validation studies .
- PFAS Remediation : Per- and polyfluorinated alkyl substances (PFAS) are persistent synthetic chemicals. Researchers investigate compounds like this one for their potential in removing PFAS from contaminated environments .
- Structural Materials : The compound’s unique structure may find applications in materials science. Researchers explore its mechanical properties, stability, and compatibility with other materials .
Organic Synthesis and Medicinal Chemistry
Battery Technology
Small-Molecule Drug Discovery
Target Validation
Environmental Research
Materials Science
properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-14-8-6-13(7-9-14)19-17-20-16(23)15(21-22-17)10-11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMGGRMFJVECBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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